molecular formula C16H20N4OS B6944620 N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide

N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide

Cat. No.: B6944620
M. Wt: 316.4 g/mol
InChI Key: IAEHYGFKRPHWMJ-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzothiazole ring fused with a piperazine moiety, which is further modified with a cyclopropylmethyl group

Properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(18-14-3-4-15-13(9-14)10-17-22-15)20-7-5-19(6-8-20)11-12-1-2-12/h3-4,9-10,12H,1-2,5-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEHYGFKRPHWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)NC3=CC4=C(C=C3)SN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Piperazine Derivatization: The piperazine ring is then introduced by reacting the benzothiazole derivative with piperazine.

    Cyclopropylmethyl Group Addition: The final step involves the alkylation of the piperazine nitrogen with cyclopropylmethyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: Researchers investigate its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(1,2-benzothiazol-5-yl)-4-(cyclopropylmethyl)piperazine-1-carboxamide can be compared with other benzothiazole and piperazine derivatives, such as:

    N-(1,2-benzothiazol-5-yl)piperazine-1-carboxamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.

    4-(Cyclopropylmethyl)piperazine-1-carboxamide: Does not contain the benzothiazole ring, leading to different reactivity and applications.

The presence of both the benzothiazole and cyclopropylmethyl groups in this compound makes it unique and potentially more versatile in its applications.

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